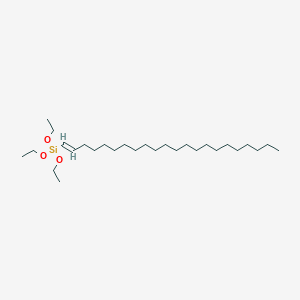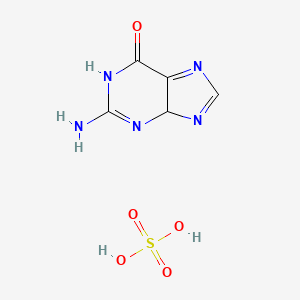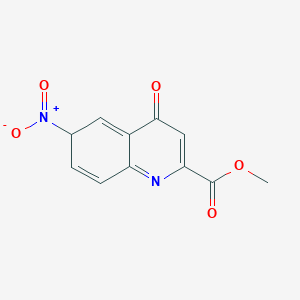
3-Ethyl-1,3-benzothiazol-2-imine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethylbenzo[d]thiazol-2(3H)-imine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 3-ethylbenzo[d]thiazol-2(3H)-imine consists of a benzene ring fused with a thiazole ring, with an ethyl group attached to the nitrogen atom of the thiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylbenzo[d]thiazol-2(3H)-imine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with ethyl isothiocyanate under reflux conditions in an appropriate solvent such as ethanol. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with ethyl isothiocyanate in ethanol under reflux conditions to form the intermediate 3-ethylbenzo[d]thiazol-2(3H)-imine.
Purification: The crude product is purified by recrystallization from ethanol to obtain pure 3-ethylbenzo[d]thiazol-2(3H)-imine.
Industrial Production Methods
In an industrial setting, the production of 3-ethylbenzo[d]thiazol-2(3H)-imine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating or acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-ethylbenzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-ethylbenzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, the compound may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. Molecular docking studies have shown that benzothiazole derivatives can bind to the active sites of target enzymes, thereby disrupting their function and leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound of the benzothiazole family.
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
6-nitrobenzo[d]thiazol-2-amine: A nitro-substituted benzothiazole derivative with potential biological activity.
Uniqueness
3-ethylbenzo[d]thiazol-2(3H)-imine is unique due to the presence of the ethyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Eigenschaften
Molekularformel |
C9H11ClN2S |
|---|---|
Molekulargewicht |
214.72 g/mol |
IUPAC-Name |
3-ethyl-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C9H10N2S.ClH/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;/h3-6,10H,2H2,1H3;1H |
InChI-Schlüssel |
XXGXQZRCYPCOLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
![1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride](/img/structure/B12351118.png)
aminehydrochloride](/img/structure/B12351121.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)






![Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester](/img/structure/B12351155.png)


